N-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
描述
This compound is a heterocyclic organic molecule featuring a pyridazine core substituted with a cyclopropanecarboxamide group at position 3 and a sulfanyl-linked benzodioxol-carbamoyl methyl moiety at position 4. Its structure integrates multiple pharmacophoric elements:
- Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, often associated with kinase inhibition and anticancer activity.
- Cyclopropanecarboxamide: A strained cyclopropane ring conjugated to a carboxamide group, which enhances metabolic stability and binding affinity in therapeutic agents.
- Benzodioxol-carbamoyl methyl sulfanyl group: The 1,3-benzodioxole (methylenedioxyphenyl) substituent is notable for its electron-rich aromatic system, which can influence pharmacokinetic properties such as solubility and membrane permeability.
The synthesis of such compounds typically involves multi-step organic reactions, including nucleophilic substitutions and amide couplings, as seen in analogous pyridazine derivatives .
属性
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-15(18-11-3-4-12-13(7-11)25-9-24-12)8-26-16-6-5-14(20-21-16)19-17(23)10-1-2-10/h3-7,10H,1-2,8-9H2,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFSIWLTXUYJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzodioxole moiety , which is known for its diverse biological activities.
- A pyridazine ring , which can influence the compound's interaction with biological targets.
- A cyclopropanecarboxamide group that may enhance its pharmacological properties.
The biological activity of N-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to:
- Anticancer Activity : The compound may inhibit pathways associated with tumor growth and proliferation.
- Antimicrobial Effects : It could exhibit activity against various pathogens, making it a candidate for further investigation in infectious diseases.
- Anti-inflammatory Properties : By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Evaluations
-
Anticancer Studies :
- A study indicated that derivatives of compounds similar to N-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide showed significant cytotoxic effects on cancer cell lines, particularly in neuroblastoma models. The structure–activity relationship (SAR) analysis suggested that modifications to the benzodioxole moiety enhance potency against specific cancer types .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Data Tables
To summarize key findings from various studies, the following table presents the biological activities and corresponding IC50 values (where applicable):
相似化合物的比较
Research Findings and Implications
- Structural Optimization : The benzodioxol group in the target compound may confer superior metabolic stability compared to methoxyphenyl analogs, as seen in other drug candidates .
- However, empirical validation is required.
- Synthetic Challenges : The compound’s cyclopropane and sulfanyl groups necessitate precise reaction conditions (e.g., anhydrous environments for cyclopropane stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
